1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone
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Overview
Description
1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone is an organic compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound belongs to the indole family, characterized by its indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
The synthesis of 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone typically involves the reaction of 2,3,3,5-tetramethylindole with ethanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole nucleus is a key structural motif in many biologically active molecules, making it a valuable intermediate in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, including those involved in anti-inflammatory and anticancer activities . The compound may inhibit key enzymes and pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses .
Comparison with Similar Compounds
1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its multiple methyl substitutions on the indole ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(2,3,3,5-tetramethyl-2H-indol-1-yl)ethanone |
InChI |
InChI=1S/C14H19NO/c1-9-6-7-13-12(8-9)14(4,5)10(2)15(13)11(3)16/h6-8,10H,1-5H3 |
InChI Key |
IULGMLVOKONHOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1C(=O)C)C=CC(=C2)C)(C)C |
Origin of Product |
United States |
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